N'-[(E)-(2-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
Description
N'-[(E)-(2-Methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a hydrazone derivative characterized by a thiophene-2-yl moiety linked to an acetohydrazide backbone and a 2-methylphenyl substituent via an (E)-configured imine bond. The compound’s structure combines aromatic heterocycles (thiophene) and a methyl-substituted benzene ring, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C14H14N2OS |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H14N2OS/c1-11-5-2-3-6-12(11)10-15-16-14(17)9-13-7-4-8-18-13/h2-8,10H,9H2,1H3,(H,16,17)/b15-10+ |
InChI Key |
RMBOHJAPAJQOIV-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)CC2=CC=CS2 |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 2-(thiophen-2-yl)acetohydrazide and 2-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage (C=N) and then cooled to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the hydrazone linkage can be targeted.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction may regenerate the hydrazide form.
Scientific Research Applications
N’-[(E)-(2-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism by which N’-[(E)-(2-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide exerts its effects involves its interaction with various molecular targets. The hydrazone linkage (C=N) allows the compound to form stable complexes with metal ions, which can then interact with biological molecules such as DNA or proteins. This interaction can lead to the inhibition of essential biological processes, thereby exerting antibacterial, antifungal, or anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and pharmacological activities:
Key Structural Insights :
- Thiophene vs. Indole : Thiophene-containing analogs (e.g., target compound) may exhibit higher lipophilicity than indole derivatives, influencing membrane permeability .
- Methyl Substitution : The 2-methylphenyl group in the target compound could sterically hinder interactions compared to unsubstituted phenyl analogs.
Pharmacological and Functional Comparisons
MMINA (Indole Derivative):
- Activity : Demonstrates significant chemoprotection against cisplatin-induced hepatotoxicity, nephrotoxicity, and neurotoxicity in rats.
- Mechanism : Upregulates antioxidant enzymes (e.g., SOD, CAT) and inhibits lipid peroxidation .
Thiophene-Containing Analogs:
- 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide : Exhibits corrosion inhibition on mild steel in acidic media, attributed to adsorption via thiophene and hydrazone moieties .
- Hypothetical Target Compound : The thiophene and methylphenyl groups may synergize to enhance antioxidant or antimicrobial activities, though experimental validation is required.
Biological Activity
N'-[(E)-(2-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure
The compound features a hydrazone linkage, which is known for imparting diverse biological activities. The structure can be represented as follows:
Biological Activity Overview
Recent research has highlighted several key areas where this compound exhibits biological activity:
1. Anticancer Activity
Studies have indicated that this compound possesses significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest (G0/G1) |
| HT-29 (Colon) | 18 | Necrosis |
*Data sourced from in vitro studies on cancer cell lines .
2. Anti-inflammatory Properties
The compound has been identified as a potential inhibitor of mPGES-1, an enzyme involved in prostaglandin E2 synthesis, which plays a crucial role in inflammation. Inhibition of this enzyme may lead to reduced inflammation in various disorders.
Case Study: Inhibition of mPGES-1
In a study using human A549 lung cancer cells, this compound demonstrated an IC50 value of approximately 12 µM against mPGES-1, indicating its efficacy as an anti-inflammatory agent .
3. Antimicrobial Activity
Preliminary evaluations have suggested that this compound exhibits antimicrobial properties against several bacterial strains.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
*Data from antimicrobial susceptibility testing .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound activates apoptotic pathways by modulating Bcl-2 family proteins and caspases.
- Cell Cycle Regulation : It causes G0/G1 phase arrest, preventing cancer cells from proliferating.
- Enzyme Inhibition : By inhibiting mPGES-1, it reduces pro-inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
